molecular formula C6H12N2 B3055006 2-(Dimethylamino)butanenitrile CAS No. 62737-41-1

2-(Dimethylamino)butanenitrile

Cat. No.: B3055006
CAS No.: 62737-41-1
M. Wt: 112.17 g/mol
InChI Key: CAGISDHALCVYJO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)butanenitrile is a chemical compound with the molecular formula C6H12N2. It is known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a dimethylamino group attached to a butanenitrile backbone.

Preparation Methods

The synthesis of 2-(Dimethylamino)butanenitrile can be achieved through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Amides can be dehydrated by heating a solid mixture of the amide and phosphorus (V) oxide, resulting in the formation of the nitrile.

    From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Chemical Reactions Analysis

2-(Dimethylamino)butanenitrile undergoes various chemical reactions:

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted by other functional groups under appropriate conditions.

Common reagents used in these reactions include sodium or potassium cyanide for substitution reactions and hydrogen cyanide for addition reactions. Major products formed from these reactions include primary amines and hydroxynitriles .

Scientific Research Applications

2-(Dimethylamino)butanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in pharmaceutical synthesis.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)butanenitrile involves its interaction with molecular targets and pathways. The dimethylamino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids.

Comparison with Similar Compounds

2-(Dimethylamino)butanenitrile can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

2-(dimethylamino)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-4-6(5-7)8(2)3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGISDHALCVYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502057
Record name 2-(Dimethylamino)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62737-41-1
Record name 2-(Dimethylamino)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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